

Discovery and Initial Screening of CCI-007: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCI-007

Cat. No.: B15581100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

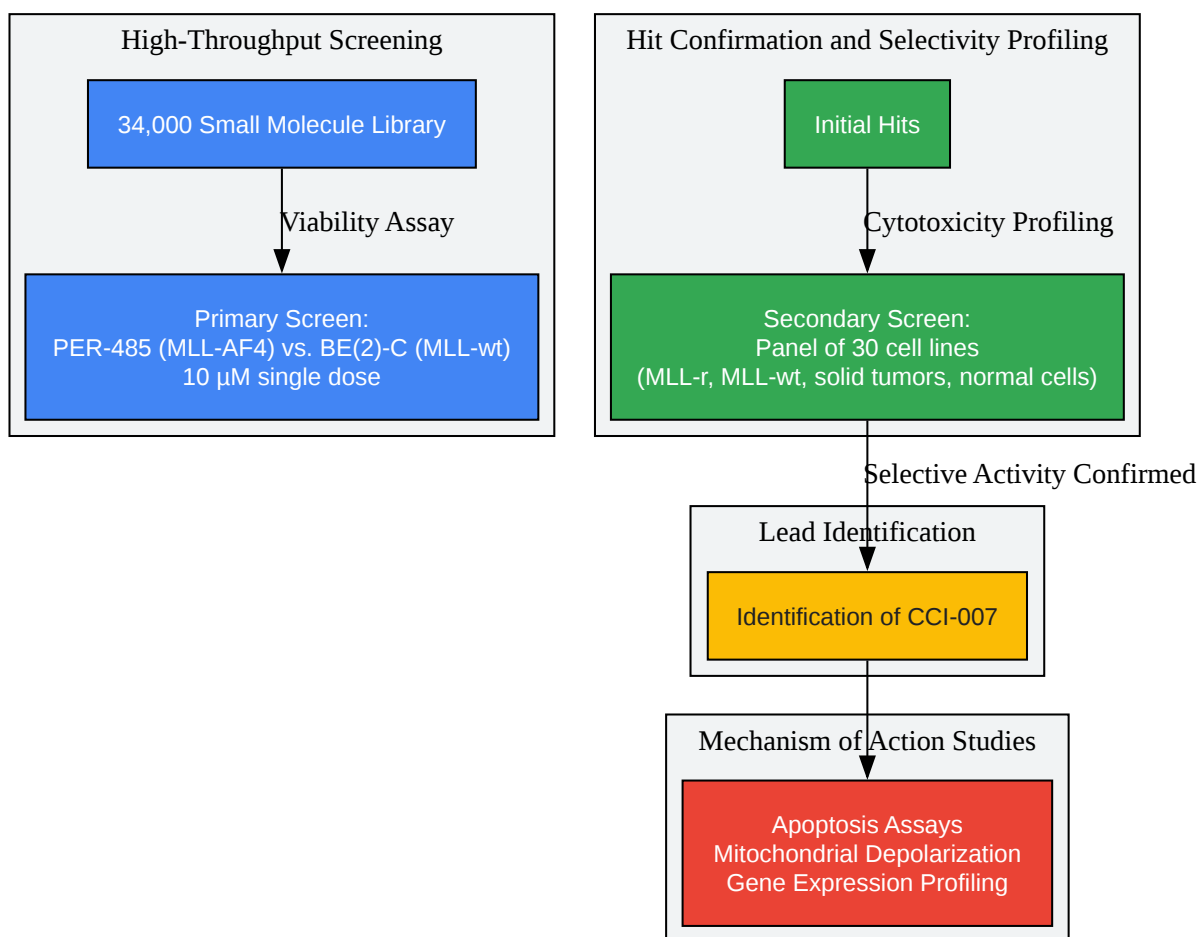
Leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene represent a significant challenge in oncology, particularly in infant populations where they are associated with aggressive disease and poor prognosis.[1][2] The development of targeted therapies for these MLL-rearranged (MLL-r) leukemias is a critical unmet need. This document details the discovery and initial screening of **CCI-007**, a novel small molecule identified through a phenotypic screen that demonstrates potent and selective cytotoxic activity against a subset of MLL-r leukemia cell lines.[2][3]

CCI-007 was discovered via a cell-based small molecule library screen designed to identify compounds that selectively inhibit the viability of MLL-r leukemia cells.[2][3] Unlike other MLL1 inhibitors that can take days to show an effect, **CCI-007** acts rapidly, inducing apoptosis and altering the characteristic MLL-r gene expression signature within hours of treatment.[3][4] This guide provides a comprehensive overview of the initial screening cascade, the key experimental findings, and the methodologies employed in the early-stage characterization of **CCI-007**.

Discovery and Screening Workflow

The initial identification of **CCI-007** was the result of a multi-stage screening process. This workflow was designed to first identify compounds with cytotoxic activity against an MLL-r cell

line and then to select for those with high selectivity for MLL-r cells over other cancer and normal cell types.



[Click to download full resolution via product page](#)

Caption: Initial high-throughput screening and hit validation workflow for **CCI-007**.

Quantitative Data Summary

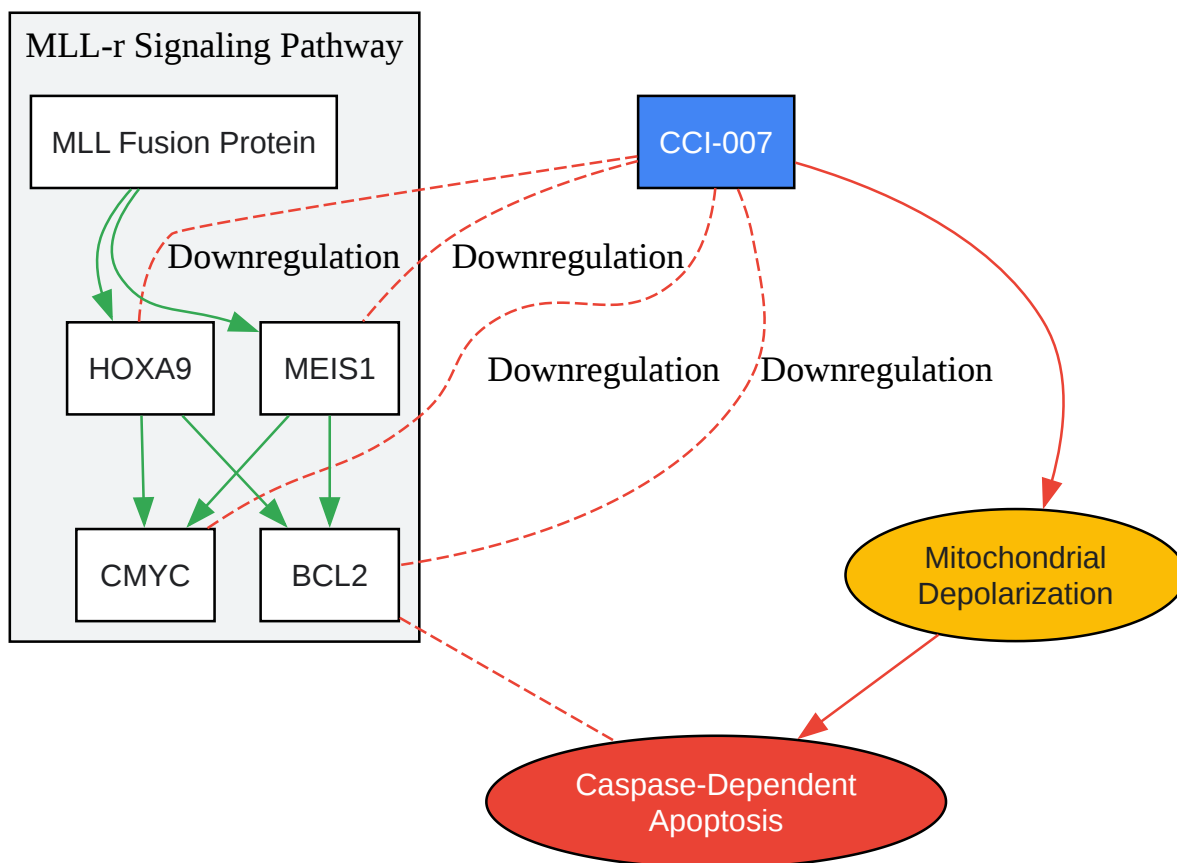
CCI-007 demonstrated differential cytotoxicity across a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were determined using Alamar Blue viability assays after 72 hours of treatment. The results highlight the selectivity of **CCI-007** for a subset of MLL-rearranged, CALM-AF10, and SET-NUP214 leukemia cells.

Cell Line	Subtype	MLL Status	IC50 (μM)	Sensitivity
PER-485	B-cell precursor ALL	MLL-AF4	< 5	Sensitive
MOLM-13	AML	MLL-AF9	< 5	Sensitive
MV4;11	AML	MLL-AF4	< 5	Sensitive
U937	Myelomonocytic	CALM-AF10	< 5	Sensitive
LOUCY	T-cell ALL	SET-NUP214	< 5	Sensitive
RS4;11	B-cell precursor ALL	MLL-AF4	> 20	Resistant
KMS-1	Myeloma	MLL-wt	> 20	Resistant
CEM	T-cell ALL	MLL-wt	> 20	Resistant
BE(2)-C	Neuroblastoma	MLL-wt	> 20	Resistant

Table adapted from data presented in Somers et al., 2016.[3]

Mechanism of Action: Apoptosis and Gene Regulation

Further investigation into the mechanism of action of **CCI-007** revealed that it induces rapid, caspase-dependent apoptosis in sensitive MLL-r leukemia cell lines.[2][3] This apoptotic response is associated with mitochondrial depolarization.[2][3] A key finding was the significant downregulation of the MLL-r gene expression signature, including critical driver genes such as HOXA9, MEIS1, CMYC, and BCL2, within a few hours of treatment.[3][4]



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **CCI-007** in MLL-r leukemia cells.

Interestingly, MLL-r leukemia cells that were resistant to **CCI-007** showed significantly higher baseline expression levels of MEIS1 and BCL2, suggesting that the pre-existing levels of these key survival genes may determine sensitivity to the compound.[1][3]

Experimental Protocols

The following are representative protocols for the key assays used in the initial screening and characterization of **CCI-007**. Note: These are standardized protocols; specific parameters in the original study may have varied.

Cell Viability Assay (Alamar Blue)

- Cell Plating: Seed cells in a 96-well plate at a density of 1×10^4 to 5×10^4 cells/well in a final volume of 100 μ L of culture medium.
- Compound Addition: Add **CCI-007** at various concentrations (e.g., 0.63-20 μ M) to the wells. Include a vehicle control (DMSO).
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Reagent Addition: Add 10 μ L of Alamar Blue reagent to each well.
- Incubation: Incubate for 1-4 hours at 37°C, protected from light.
- Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC₅₀ values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

- Cell Treatment: Treat $1-5 \times 10^5$ cells with 5 μ M **CCI-007** or vehicle control for 24 hours.
- Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
- Washing: Wash cells once with cold 1X PBS.
- Resuspension: Resuspend the cell pellet in 100 μ L of 1X Annexin V Binding Buffer.
- Staining: Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) staining solution.
- Incubation: Incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

- Cell Treatment: Treat cells with 5 μ M **CCI-007** or vehicle control for 6 or 24 hours.
- Cell Harvesting and Staining: Harvest cells and resuspend them in media containing 2 μ M JC-1 dye.
- Incubation: Incubate for 15-30 minutes at 37°C.
- Washing: Wash cells with 1X Assay Buffer.
- Flow Cytometry: Analyze the cells by flow cytometry. A shift from red (J-aggregates in healthy mitochondria) to green (JC-1 monomers in depolarized mitochondria) fluorescence indicates mitochondrial depolarization.

Whole Genome Expression Profiling (Microarray)

- Cell Treatment: Treat PER-485 cells with **CCI-007** for 3 hours.
- RNA Isolation: Isolate total RNA from treated and control cells using a suitable RNA extraction kit. The quality and integrity of the RNA should be assessed.
- cDNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) from the isolated total RNA.
- Hybridization: Hybridize the labeled cRNA to a whole-genome microarray chip.
- Washing and Scanning: Wash the microarray slides to remove non-specifically bound cRNA and scan the arrays to detect fluorescence intensity.
- Data Analysis: Perform data normalization and use software such as Gene Set Enrichment Analysis (GSEA) to identify significantly up- or down-regulated genes and pathways.

Conclusion

The discovery of **CCI-007** represents a promising advancement in the search for targeted therapies for MLL-rearranged leukemias.[3] Its rapid induction of apoptosis and targeted downregulation of the MLL-r gene signature highlight a potentially novel therapeutic

mechanism.[3][4] The data from the initial screening provide a strong rationale for further preclinical development, including optimization of the compound's drug-like properties and identification of its precise molecular target.[3] The methodologies outlined in this guide form the basis for the continued investigation and development of **CCI-007** and similar compounds for these aggressive hematological malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oncotarget.com [oncotarget.com]
- 2. oncotarget.com [oncotarget.com]
- 3. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [Discovery and Initial Screening of CCI-007: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581100#discovery-and-initial-screening-of-cci-007]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com